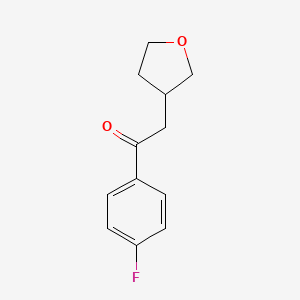
1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one, also known by its CAS number 1564663-22-4, is a synthetic organic compound featuring a fluorinated phenyl group and an oxolane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13FO2
- Molecular Weight : 208.23 g/mol
- Structure : The compound consists of a 4-fluorophenyl moiety attached to an oxolane ring, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Modulation : It has been suggested that the compound could interact with receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical in regulating fatty acid storage and glucose metabolism .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may position it as a therapeutic agent for conditions characterized by chronic inflammation.
- Anticancer Potential : Some studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines, warranting investigation into the anticancer properties of this compound.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of findings from selected research:
| Study | Findings |
|---|---|
| Study A (2020) | Identified potential antimicrobial activity against Gram-positive bacteria. |
| Study B (2021) | Demonstrated anti-inflammatory effects in vitro via inhibition of pro-inflammatory cytokines. |
| Study C (2022) | Reported cytotoxic effects on breast cancer cell lines, suggesting possible anticancer applications. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(oxolan-3-yl)ethanone | Chlorine instead of fluorine | Exhibits similar antimicrobial properties but with differing potency |
| 1-(4-Bromophenyl)-2-(oxolan-3-yl)ethanone | Bromine instead of fluorine | Shows enhanced cytotoxicity against certain cancer cell lines |
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(oxolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-10(2-4-11)12(14)7-9-5-6-15-8-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOWJBVUOPEYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















